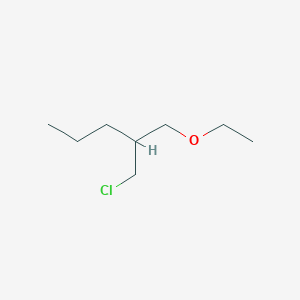
4-(3-Methyl-1,2-oxazol-5-yl)benzene-1-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Methyl-1,2-oxazol-5-yl)benzene-1-sulfonyl chloride is a chemical compound that belongs to the class of benzene derivatives It features a benzene ring substituted with a sulfonyl chloride group and an oxazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Methyl-1,2-oxazol-5-yl)benzene-1-sulfonyl chloride typically involves multiple steps. One common method starts with the acylation of 2-amino-1-phenylethanone with acetyl chloride to form N-(2-oxo-2-phenylethyl)acetamide. This intermediate undergoes cyclodehydration in sulfuric acid to yield 2-methyl-5-phenyloxazole. The oxazole derivative is then subjected to sulfochlorination using a mixture of thionyl chloride and chlorosulfonic acid to produce the target compound .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and reduce waste. One approach combines cyclization and sulfochlorination in a one-pot reaction, minimizing the number of steps and the amount of acidic waste generated .
Analyse Des Réactions Chimiques
Types of Reactions
4-(3-Methyl-1,2-oxazol-5-yl)benzene-1-sulfonyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines or alcohols to form sulfonamides or sulfonate esters.
Oxidation and Reduction: The oxazole ring can participate in oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Common Reagents and Conditions
Thionyl Chloride and Chlorosulfonic Acid: Used in the sulfochlorination step to introduce the sulfonyl chloride group.
Aqueous Ammonia: Can be used to convert the sulfonyl chloride group to a sulfonamide.
Major Products
Sulfonamides: Formed by the reaction of the sulfonyl chloride group with amines.
Sulfonate Esters: Formed by the reaction of the sulfonyl chloride group with alcohols.
Applications De Recherche Scientifique
4-(3-Methyl-1,2-oxazol-5-yl)benzene-1-sulfonyl chloride has several applications in scientific research:
Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting enzymes such as carbonic anhydrases.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.
Biological Studies: It can be used to study the interactions of sulfonyl chloride derivatives with biological molecules.
Mécanisme D'action
The mechanism of action of 4-(3-Methyl-1,2-oxazol-5-yl)benzene-1-sulfonyl chloride involves its ability to react with nucleophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins or other biomolecules. This reactivity makes it useful for modifying biological molecules and studying enzyme inhibition .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(2-Methyl-1,3-oxazol-5-yl)benzenesulfonamide: A related compound with similar structural features but different functional groups.
4-(Trifluoromethyl)benzene-1-sulfonyl chloride: Another sulfonyl chloride derivative with different substituents on the benzene ring.
Uniqueness
4-(3-Methyl-1,2-oxazol-5-yl)benzene-1-sulfonyl chloride is unique due to the presence of both an oxazole ring and a sulfonyl chloride group.
Propriétés
Formule moléculaire |
C10H8ClNO3S |
|---|---|
Poids moléculaire |
257.69 g/mol |
Nom IUPAC |
4-(3-methyl-1,2-oxazol-5-yl)benzenesulfonyl chloride |
InChI |
InChI=1S/C10H8ClNO3S/c1-7-6-10(15-12-7)8-2-4-9(5-3-8)16(11,13)14/h2-6H,1H3 |
Clé InChI |
WDQYNZRTOJEOFG-UHFFFAOYSA-N |
SMILES canonique |
CC1=NOC(=C1)C2=CC=C(C=C2)S(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Azaspiro[3.6]decane](/img/structure/B13239042.png)
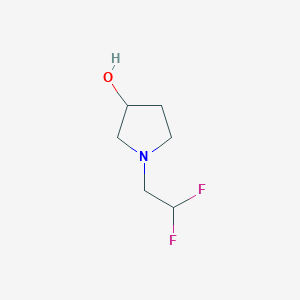

![2-[(Cyclohex-3-en-1-ylmethyl)amino]propan-1-ol](/img/structure/B13239059.png)
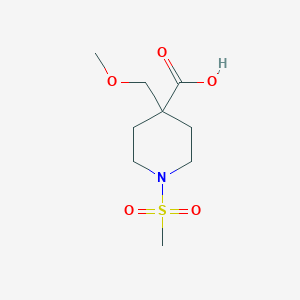
![2-Methyl-2-{[(4-methylphenyl)methyl]amino}propane-1,3-diol](/img/structure/B13239075.png)
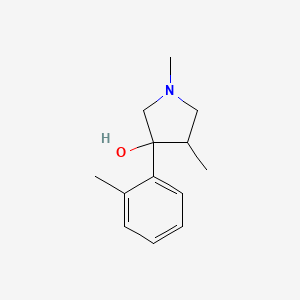
![Methyl 2-([(tert-butoxy)carbonyl]amino)-3-(oxiran-2-YL)propanoate](/img/structure/B13239088.png)
amine](/img/structure/B13239089.png)
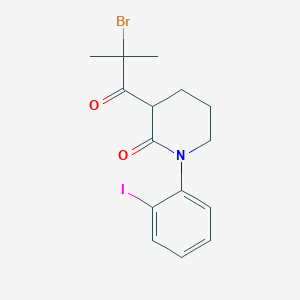

![7-Methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid](/img/structure/B13239111.png)

